1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea

BACE1 Alzheimer’s disease thiophene dihydroisoquinoline

1‑(2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)‑3‑(m‑tolyl)urea (C23H25N3OS, MW 391.53 Da) is a modular thiophene‑dihydroisoquinoline urea that occupies a unique intersection of sigma‑receptor pharmacology and beta‑site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibition. The chemotype originated from a structure‑based design campaign that evolved a weak micromolar hit into low‑nanomolar BACE1 inhibitors , while parallel medicinal chemistry efforts identified the dihydroisoquinoline‑urea scaffold as a privileged motif for selective sigma‑2 (σ₂) receptor engagement.

Molecular Formula C23H25N3OS
Molecular Weight 391.53
CAS No. 898452-51-2
Cat. No. B2531102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea
CAS898452-51-2
Molecular FormulaC23H25N3OS
Molecular Weight391.53
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C23H25N3OS/c1-17-6-4-9-20(14-17)25-23(27)24-15-21(22-10-5-13-28-22)26-12-11-18-7-2-3-8-19(18)16-26/h2-10,13-14,21H,11-12,15-16H2,1H3,(H2,24,25,27)
InChIKeyBXORFMYRJPHIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898452-51-2): Procurement‑Grade Sigma‑2/BACE1 Dual‑Profile Ligand


1‑(2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)‑3‑(m‑tolyl)urea (C23H25N3OS, MW 391.53 Da) is a modular thiophene‑dihydroisoquinoline urea that occupies a unique intersection of sigma‑receptor pharmacology and beta‑site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibition . The chemotype originated from a structure‑based design campaign that evolved a weak micromolar hit into low‑nanomolar BACE1 inhibitors [1], while parallel medicinal chemistry efforts identified the dihydroisoquinoline‑urea scaffold as a privileged motif for selective sigma‑2 (σ₂) receptor engagement [2]. Because its three‑component architecture—dihydroisoquinoline, thiophene linker, and meta‑tolyl urea—differs from the mono‑functional analogs that dominate vendor catalogues, the compound offers distinct selectivity and affinity vectors that cannot be obtained by simple scaffold hopping within the isoquinoline or thiophene classes.

Why Generic 3,4‑Dihydroisoquinoline or Thiophene Analogs Cannot Replace 898452-51-2


Although 3,4‑dihydroisoquinoline and thiophene building blocks are individually abundant in screening collections, the simultaneous presentation of both heterocycles on a single urea spacer—as in 898452‑51‑2—is rare and pharmacologically consequential. The thiophene ring contributes a directional π‑stacking vector absent in phenyl‑only analogs, while the meta‑tolyl urea terminus provides a methyl‑driven hydrophobic contact that is sterically and electronically distinct from the para‑chlorophenyl, 4‑methoxyphenyl, or unsubstituted phenyl variants listed in most chemical inventories . Attempts to proxy this compound with a simpler 1‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)ethyl)‑3‑arylurea would sacrifice the thiophene‑mediated BACE1 potency gain reported in the Xu YZ series [1]; conversely, a generic thiophene‑containing urea without the dihydroisoquinoline would lose the sigma‑receptor selectivity profile documented across multiple dihydroisoquinoline‑urea patents [2]. The intersection of these pharmacophores makes inventory‑driven substitution a high‑risk strategy for laboratories requiring reproducible poly‑pharmacology or target‑class selectivity.

Quantitative Differentiator Evidence for 1‑(2‑(3,4‑Dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)‑3‑(m‑tolyl)urea


Low‑Nanomolar BACE1 Inhibition vs. the Structural Analog 4‑Chlorophenyl Urea

In the seminal BACE1 inhibitor series by Xu YZ et al., the thiophene‑dihydroisoquinoline scaffold produced compound 8 (structurally equivalent to 1‑(2‑(3,4‑dihydroisoquinolin‑2(1H)‑yl)‑2‑(thiophen‑2‑yl)ethyl)‑3‑(m‑tolyl)urea) with a BACE1 Alpha assay IC₅₀ of 8 nM [1]. In contrast, the 4‑chlorophenyl urea analog—the most frequently stocked close relative in commercial catalogues—showed significantly weaker enzyme occupancy in the same assay format, consistent with the SAR trend that electron‑donating meta‑tolyl substitution enhances flap‑region interactions better than electron‑withdrawing para‑substituents .

BACE1 Alzheimer’s disease thiophene dihydroisoquinoline

Sigma‑2 Receptor Affinity and Selectivity vs. Sigma‑1

BindingDB records for the dihydroisoquinoline‑thiophene urea chemotype show a sigma‑2 receptor Ki of 90 nM (rat PC12 cells) and a sigma‑1 Ki of 841 nM, yielding a sigma‑1/sigma‑2 selectivity ratio of approximately 9.3‑fold [1]. This is a marked contrast to the 3,4‑dihydroisoquinolin‑1‑one‑based sigma‑2 ligands (e.g., CM398), which achieve selectivity ratios >1000 but rely on a different hydrogen‑bonding architecture that compromises BACE1 engagement [2]. The target compound thus occupies a unique selectivity niche—deliberately balanced sigma‑2 preference without complete sigma‑1 ablation—that is mechanistically relevant for programs investigating sigma‑receptor heterodimerization or dual‑target pharmacology.

sigma-2 receptor TMEM97 CNS selectivity

Structural Differentiation from the 4‑Chlorophenyl Analog Enables Distinct Physicochemical and ADME Predictions

Replacement of the 4‑chlorophenyl group with the m‑tolyl moiety reduces calculated logP by approximately 0.5‑0.8 units (cLogP ~3.8 for the m‑tolyl derivative vs. ~4.3–4.6 for the 4‑chlorophenyl analog) . This shift brings the compound closer to the CNS multiparameter optimization (MPO) sweet spot (cLogP < 4, MW < 400) and predicts improved aqueous solubility and reduced plasma protein binding relative to the chlorinated comparator [1]. Such differences are critical for in‑vivo pharmacology where the 4‑chlorophenyl analog often requires co‑solvent formulations that confound behavioral readouts.

physicochemical properties logP CNS MPO

Application Scenarios Where 898452-51-2 Outperforms In‑Class Alternatives


BACE1 Lead Optimization and Alzheimer’s Disease Target Engagement Profiling

The 8 nM BACE1 IC₅₀ [1] makes 898452‑51‑2 a best‑in‑scaffold positive control for enzymatic screens, particularly when benchmarking fragment‑derived or HTS‑starting‑point inhibitors. Unlike the 4‑chlorophenyl analog that requires >100 nM concentrations to achieve measurable inhibition, this compound can be used at physiologically relevant concentrations (<10 nM) in cellular Aβ‑lowering assays, enabling cleaner target‑engagement correlation without confounding cytotoxicity from excessive compound load.

Sigma‑2 Receptor Selectivity Toolkit Assembly for Cancer and CNS Phenotypic Screens

With a sigma‑2 Ki of 90 nM and a modest 9‑fold selectivity over sigma‑1 [2], 898452‑51‑2 fills a critical gap between pan‑sigma ligands (e.g., haloperidol, Siramesine) and ultra‑selective tool compounds like CM398. It is the reagent of choice for laboratories studying sigma‑1/sigma‑2 crosstalk in glioblastoma proliferation or neuropathic pain models where pathway redundancy requires dual‑receptor engagement rather than complete receptor silencing.

Structure–Activity Relationship (SAR) Expansion Around the Thiophene–Dihydroisoquinoline Junction

Because the m‑tolyl urea substitution is unique among commercially available dihydroisoquinoline‑thiophene hybrids , 898452‑51‑2 serves as a key reference point for medicinal chemistry teams synthesizing focused libraries. It anchors the SAR for meta‑substituted aryl ureas and provides a direct comparator for newly synthesized ortho‑ and para‑tolyl, halophenyl, and heteroaryl variants, reducing the need for in‑house resynthesis of the core scaffold.

In‑Vivo Pharmacodynamic Tool Compound with Favorable CNS MPO Profile

The predicted cLogP of ~3.8 places 898452‑51‑2 within the CNS MPO desirable range (cLogP < 4, MW < 400) , distinguishing it from the more lipophilic 4‑chlorophenyl analog. This property enables per‑oral dosing in rodent anxiety, cognition, or pain models with reduced formulation complexity and lower risk of phospholipidosis, making it a more translationally relevant tool compound for academic and biotech CNS programs.

Quote Request

Request a Quote for 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.